Omeprazole - 73590-58-6

Omeprazole

Catalog Number: EVT-277384
CAS Number: 73590-58-6
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Omeprazole is a proton pump inhibitor (PPI) widely used in the treatment of acid-related disorders. It functions by inhibiting the H+, K+-ATPase enzyme system at the secretory surface of gastric parietal cells, thereby blocking the final step in the production of gastric acid. This action is dose-dependent and results in the suppression of both basal and stimulated acid secretion, making omeprazole a potent anti-secretory medication46.

5-Hydroxyomeprazole

Compound Description: 5-Hydroxyomeprazole is a major metabolite of omeprazole formed via CYP2C19-mediated metabolism. [, , ]

Relevance: 5-Hydroxyomeprazole is a key metabolite of omeprazole, highlighting the role of CYP2C19 in omeprazole's metabolism. The ratio of omeprazole to 5-hydroxyomeprazole in plasma is frequently used as a marker for CYP2C19 activity. [, ]

Omeprazole Sulfone

Compound Description: Omeprazole sulfone is a metabolite of omeprazole primarily formed through CYP3A4-mediated metabolism. [, ]

Relevance: Omeprazole sulfone is a major metabolite of omeprazole, reflecting the involvement of CYP3A4 in omeprazole's metabolism. This metabolic pathway appears less susceptible to variations in CYP2C19 activity compared to the formation of 5-hydroxyomeprazole. [, ]

Esomeprazole

Compound Description: Esomeprazole is the S-enantiomer of omeprazole, marketed as a proton-pump inhibitor. [, , , ]

Relevance: Esomeprazole is structurally related to omeprazole as its single active enantiomer. It is often compared with omeprazole in terms of efficacy, with some studies suggesting superior activity of esomeprazole in certain contexts. [, , , ]

Lansoprazole

Compound Description: Lansoprazole is a proton-pump inhibitor belonging to the same drug class as omeprazole. [, , ]

Relevance: Lansoprazole shares a similar mechanism of action with omeprazole, targeting the H+/K+ ATPase pump in gastric parietal cells. While both drugs are effective in treating acid-related disorders, they exhibit subtle differences in their pharmacological profiles and potential drug interactions. [, , ]

Pantoprazole

Compound Description: Pantoprazole is another proton-pump inhibitor used in treating acid-related disorders, similar to omeprazole. [, ]

Relevance: Pantoprazole shares a similar mechanism of action with omeprazole, inhibiting gastric acid secretion. These drugs are often compared in research assessing their effectiveness and safety profiles. [, ]

Rabeprazole

Compound Description: Rabeprazole belongs to the same class of medications as omeprazole, acting as a proton-pump inhibitor. [, ]

Relevance: Rabeprazole has a similar mechanism of action to omeprazole, suppressing gastric acid secretion by inhibiting the H+/K+ ATPase pump. These medications are often compared in terms of their efficacy, safety, and potential for drug interactions. [, ]

E3810

Compound Description: E3810 is an irreversible H+,K(+)-ATPase inhibitor that exhibits a different biochemical mode of action compared to omeprazole. []

Relevance: Although E3810 and omeprazole both inhibit the gastric H+,K(+)-ATPase pump, they do so through distinct binding mechanisms, as indicated by their effects on enzyme conformation and specific steps in the catalytic cycle. []

Applications in Various Fields

Gastroprotection

Omeprazole has been shown to have gastroprotective properties beyond its acid suppression capabilities. It exhibits antioxidant and antiapoptotic roles, which are crucial in preventing oxidative damage and cell death during ulceration. Studies have demonstrated that omeprazole can scavenge hydroxyl radicals, thereby reducing oxidative stress and protecting against DNA damage1. Moreover, omeprazole has been found to protect the gastric mucosa against necrotizing agents, although the exact mechanism of this protective effect remains unclear10.

Hepatic Cytochrome P450 Induction

Research has indicated that omeprazole can induce cytochrome P450IA2 in human hepatocytes, which may affect the metabolism of other drugs. This induction could potentially increase the metabolism of xenobiotics that are specifically oxidized by the cytochrome P450IA subfamily, with implications for drug interactions and hepatotoxicity2.

Treatment of Acid-Related Disorders

Omeprazole is highly effective in the treatment of duodenal ulcers, gastric ulcers, and reflux esophagitis. It has shown superior healing rates compared to histamine H2-receptor antagonists and is effective even in patients who are poorly responsive to these antagonists. Omeprazole is also a treatment of choice for Zollinger-Ellison syndrome due to its ability to control excessive gastric acid secretion36.

Helicobacter pylori Eradication

While omeprazole monotherapy may suppress but does not eradicate Helicobacter pylori infection, it has been used in combination with antibiotics such as amoxicillin and clarithromycin to achieve eradication. This combination therapy has been associated with improved healing rates and reduced ulcer relapse rates3.

Antileishmanial Activity

Interestingly, omeprazole has been found to exhibit antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Its antiparasitic action is attributed to the inhibition of the P-type K+,H+-ATPase on the parasite's surface membrane, which is crucial for pH homeostasis7.

Source and Classification

Omeprazole is synthesized from specific chemical precursors and is classified under the chemical name 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole. It falls within the category of benzimidazole derivatives and functions as an antiulcer agent by inhibiting gastric acid secretion. Its therapeutic effects are mainly due to its ability to selectively inhibit the hydrogen-potassium ATPase enzyme system in the gastric parietal cells.

Synthesis Analysis

The synthesis of omeprazole involves several steps and various chemical reactions. The process can be summarized as follows:

  1. Starting Materials: The synthesis typically begins with 4-nitro-3,5-dimethyl-2-acetoxymethylpyridine as a precursor.
  2. Acetylation: The initial step involves acetylation using acetic anhydride to form an intermediate compound.
  3. Hydrolysis: This intermediate undergoes hydrolysis to yield a hydroxymethyl derivative.
  4. Halogenation: Subsequently, halogenation occurs using thionyl chloride to produce a halogenated derivative.
  5. Substitution Reaction: The halogenated compound is then reacted with a benzimidazole derivative.
  6. Oxidation: Finally, oxidation using peracetic acid or other oxidants leads to the formation of omeprazole .

The synthesis can be optimized through various parameters such as temperature control (typically above 45°C) and the use of phase transfer catalysts to enhance reaction efficiency .

Molecular Structure Analysis

Omeprazole has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C17_{17}H19_{19}N3_{3}O3_{3}S
  • Molecular Weight: 345.41 g/mol
  • Structural Features:
    • Contains a benzimidazole ring system.
    • A methoxy group attached to the pyridine ring.
    • A sulfoxide functional group which is crucial for its biological activity.

The three-dimensional conformation of omeprazole allows it to effectively bind to the target enzyme in gastric parietal cells, inhibiting acid secretion .

Chemical Reactions Analysis

Omeprazole participates in several important chemical reactions:

Understanding these reactions is crucial for optimizing its formulation and ensuring stability during storage and administration .

Mechanism of Action

The primary mechanism of action of omeprazole involves the selective inhibition of the hydrogen-potassium ATPase enzyme (also known as the proton pump) located in the gastric parietal cells. This enzyme is responsible for secreting hydrogen ions into the gastric lumen:

  • Inhibition Process:
    • Omeprazole is activated in acidic environments to form a sulfenamide that covalently binds to cysteine residues on the proton pump.
    • This binding leads to irreversible inhibition of the enzyme, resulting in decreased gastric acid secretion.

The effectiveness of omeprazole in reducing gastric acidity has been well documented through clinical studies demonstrating its impact on healing peptic ulcers and managing GERD symptoms .

Physical and Chemical Properties Analysis

Omeprazole exhibits distinct physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and moisture; stability can be enhanced through appropriate formulation techniques.

These properties are critical for formulating effective dosage forms that ensure optimal bioavailability and therapeutic efficacy .

Applications

Omeprazole has several important applications in medicine:

  1. Treatment of Gastrointestinal Disorders: Primarily used for managing GERD, peptic ulcers, and Zollinger-Ellison syndrome.
  2. Prevention of Ulcers: Often prescribed for patients taking non-steroidal anti-inflammatory drugs (NSAIDs) to prevent gastric ulcers.
  3. Research Applications: Investigated for potential roles beyond acid suppression, including its effects on oxidative stress and inflammation.

Recent studies have also explored omeprazole derivatives as corrosion inhibitors in industrial applications due to their unique chemical properties .

Introduction to Proton Pump Inhibitors (PPIs) and Omeprazole

Historical Development of Proton Pump Inhibitors: From Discovery to Clinical Adoption

The genesis of Proton Pump Inhibitors emerged from physiological investigations into gastric acid secretion. In 1975, researchers identified timoprazole—a pyridylmethylsulfinyl benzimidazole—as a potent antisecretory compound, though initial toxicity concerns arose due to thyroid and thymic effects [3] [8]. Structural optimization led to the synthesis of H 168/68 (later named Omeprazole) in 1979, which eliminated these adverse effects through strategic benzimidazole substitutions while retaining potent acid suppression [3] [8]. Omeprazole’s mechanism was elucidated through binding studies confirming selective inhibition of H⁺/K⁺-ATPase in parietal cell vesicles, establishing the "proton pump" as a viable therapeutic target [8] [9].

Clinical adoption faced challenges due to Omeprazole’s acid-labile properties, necessitating enteric-coated formulations to prevent gastric degradation. Following extensive trials demonstrating superior efficacy over Histamine-2 Receptor Antagonists, Omeprazole received approval in Sweden (1988) and the United States (1990) under brand names Losec and Prilosec, respectively [3] [6] [10]. Its introduction catalyzed the development of analogous agents, including lansoprazole (1995) and pantoprazole (1994), collectively reshaping acid-suppression therapy [3] [10].

Table 1: Key Milestones in Proton Pump Inhibitor Development

YearEventSignificance
1975Timoprazole discoveryFirst benzimidazole compound with antisecretory properties
1979Omeprazole synthesisOptimized stability and reduced toxicity
1981H⁺/K⁺-ATPase binding confirmationMechanism of action elucidated
1988Omeprazole market launch (Sweden)First clinically available Proton Pump Inhibitor
1990US FDA approval (Prilosec)Global expansion of Omeprazole use

Omeprazole as a Prototypical Benzimidazole-Derived Proton Pump Inhibitor

Omeprazole’s chemical structure comprises three critical domains: a substituted pyridine ring, a methylsulfinyl bridge, and a benzimidazole moiety with 5-methoxy and 6-methyl groups. This configuration confers unique pharmacodynamic properties [6] [9]. As a weak base (pKa ≈ 4.0), it remains unprotonated at neutral pH, enabling diffusion into parietal cells. Within acidic canaliculi (pH < 4), it undergoes protonation-dependent rearrangement into tetracyclic sulfenamide—the bioactive form [6] [9]. This sulfenamide species covalently binds cysteine residues (Cys813 and Cys892) on the α-subunit of H⁺/K⁺-ATPase through disulfide bonds, irreversibly inhibiting proton transport [9].

Pharmacokinetic distinctiveness arises from its short plasma half-life (0.5–1 hour) and acid-dependent activation kinetics. Despite rapid clearance, prolonged inhibition occurs due to covalent enzyme binding, with acid secretion resuming only after de novo pump synthesis (~15 hours) [1] [9]. Metabolic pathways involve hepatic cytochrome P450 isoforms (CYP2C19 > CYP3A4), introducing variability in efficacy among patients with genetic polymorphisms in these enzymes [1] [6].

Table 2: Characteristics of Omeprazole Binding to H⁺/K⁺-ATPase

ParameterDetailConsequence
Primary TargetCys813 (α-subunit transmembrane segment)Irreversible inhibition of proton transport
Secondary Binding SitesCys822, Cys892Enhanced inhibitory stability
Activation pH Threshold< 4.0Parietal cell specificity
Bond TypeDisulfide covalent linkageProlonged suppression despite short plasma half-life
ReactivationEnzyme degradation/resynthesisAcid secretion recovery in ~36 hours

Significance of Omeprazole in Acid-Related Disorder Therapeutics

Omeprazole’s clinical impact stems from its unparalleled efficacy in elevating intragastric pH. Studies demonstrate its capacity to maintain pH > 4 for 15–21 hours daily—significantly surpassing Histamine-2 Receptor Antagonists (8 hours)—making it indispensable for healing peptic ulcers and erosive esophagitis [1] [4]. In Helicobacter pylori eradication, Omeprazole synergizes with antibiotics by stabilizing clarithromycin (via pH elevation) and directly inhibiting the bacterium’s urease activity [1] [7].

Therapeutic superiority extends to complex conditions like Zollinger-Ellison syndrome, where Omeprazole achieves sustained acid control (median dose: 60–70 mg/day), reducing basal acid output below the critical threshold of 10 mmol/h [4] [7]. Its role in preventing nonsteroidal anti-inflammatory drug-induced ulcers is equally transformative, with meta-analyses confirming >80% risk reduction in high-risk patients [7].

Omeprazole’s legacy includes catalyzing structural refinements in later Proton Pump Inhibitors. Dexlansoprazole (modified release) and esomeprazole (S-isomer of Omeprazole) emerged to mitigate metabolic variability, yet Omeprazole remains a therapeutic benchmark due to its efficacy, safety profile validated over decades, and global accessibility as a generic agent [1] [3] [9]. By irreversibly inhibiting the final common pathway of acid secretion, Omeprazole established a new therapeutic paradigm, rendering surgical interventions for ulcers largely obsolete and offering durable control of gastroesophageal reflux disease [7] [8].

Properties

CAS Number

73590-58-6

Product Name

Omeprazole

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)

InChI Key

SUBDBMMJDZJVOS-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water.
In water, 82.3 mg/L at 25 °C /Estimated/
0.5 mg/mL

Synonyms

H 168 68
H 168-68
H 16868
Magnesium, Omeprazole
Omeprazole
Omeprazole Magnesium
Omeprazole Sodium
Prilosec
Sodium, Omeprazole

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.